molecular formula C8H5BrFNO4 B12101339 Methyl 4-bromo-3-fluoro-5-nitrobenzoate

Methyl 4-bromo-3-fluoro-5-nitrobenzoate

Cat. No.: B12101339
M. Wt: 278.03 g/mol
InChI Key: NPVDQVCPFQKPQX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-fluoro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-bromo-3-fluorobenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products depend on the nucleophile used, such as methyl 4-methoxy-3-fluoro-5-nitrobenzoate.

    Reduction: Methyl 4-bromo-3-fluoro-5-aminobenzoate.

    Oxidation: Methyl 4-bromo-3-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-bromo-3-fluoro-5-nitrobenzoate is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the modification of biological molecules for imaging or therapeutic purposes.

    Medicine: Potential use in drug development due to its ability to interact with biological targets.

    Industry: As a precursor in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-bromo-3-fluoro-5-nitrobenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-fluoro-5-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 4-bromo-3-fluoro-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

    Methyl 4-bromo-3-fluoro-5-methoxybenzoate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

Methyl 4-bromo-3-fluoro-5-nitrobenzoate is unique due to the combination of bromine, fluorine, and nitro groups on the benzoate framework, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

This compound’s unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules and in the exploration of new chemical and biological pathways.

Properties

Molecular Formula

C8H5BrFNO4

Molecular Weight

278.03 g/mol

IUPAC Name

methyl 4-bromo-3-fluoro-5-nitrobenzoate

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(10)7(9)6(3-4)11(13)14/h2-3H,1H3

InChI Key

NPVDQVCPFQKPQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)Br)[N+](=O)[O-]

Origin of Product

United States

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